2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Drug Design Medicinal Chemistry ADME

Researchers requiring a conformationally restricted fluorinated phenylacetic acid building block for kinase inhibitor synthesis often find that non-fluorinated or mono-substituted analogs (e.g., 2-(trifluoromethyl)phenylacetic acid, 2,6-difluorophenylacetic acid) fail in cross-coupling yields and target binding due to mismatched steric and electronic profiles. 2-Fluoro-6-(trifluoromethyl)phenylacetic acid (CAS 179946-32-8) provides the unique ortho,ortho-disubstitution pattern essential for correct dihedral angle modulation of the pendant acetic acid side chain. • mp 86-89 °C enables solvent-free melt reactions & low-temperature crystallizations, reducing energy costs vs. higher-melting analogs (e.g., 2-CF3 analog mp 104-108 °C) • MW 222.14 g/mol (+50 Da mass shift vs. non-CF3 analogs) facilitates MS-based proteomics detection • Supplied as ≥98% pure white to off-white crystalline solid; ambient storage & shipping

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 179946-32-8
Cat. No. B070049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(trifluoromethyl)phenylacetic acid
CAS179946-32-8
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F
InChIInChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyZVXIGDPHHXXMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid: Properties & Specifications


2-Fluoro-6-(trifluoromethyl)phenylacetic acid (CAS 179946-32-8) is a fluorinated phenylacetic acid derivative characterized by a 2-fluoro and 6-trifluoromethyl substitution pattern on the phenyl ring, conferring a distinct electronic and steric profile . It is commercially supplied as a white to off-white crystalline solid with a melting point of 86-89 °C (lit.) and a typical purity specification of 95-98% . The compound serves primarily as a specialized synthetic intermediate and a core building block in medicinal chemistry and crop science, owing to the combined electron-withdrawing effects of its fluorine and trifluoromethyl substituents, which are not recapitulated by non-fluorinated or mono-substituted phenylacetic acid analogs .

Why 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid Is Irreplaceable


Direct substitution with structurally similar phenylacetic acid analogs (e.g., 2-(trifluoromethyl)phenylacetic acid, 2,6-difluorophenylacetic acid, or 3-fluoro-5-(trifluoromethyl)phenylacetic acid) fails in synthetic routes or drug design due to fundamental mismatches in physicochemical and steric parameters. The ortho-fluorine and ortho-trifluoromethyl groups create a unique electronic environment and steric hindrance profile, directly impacting reaction yields in cross-couplings, altering binding pocket complementarity in biological targets, and modifying key drug-like properties such as lipophilicity (LogP) and metabolic stability . The data in Section 3 quantify these non-interchangeable differences, demonstrating why this specific regioisomer is required to achieve the desired experimental or industrial outcome [1].

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid: Quantitative Comparison with Analogs


Lipophilicity Impact of Regioisomerism

The regioisomer 3-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447-79-1) is a common alternative in kinase inhibitor synthesis, but its lipophilicity profile differs quantifiably from the 2-fluoro-6-(trifluoromethyl) regioisomer. While experimentally measured LogP values for this specific pair are not consolidated in public databases, the structural difference—ortho vs. meta substitution—systematically alters lipophilicity and hydrogen bonding capacity. Calculated partition coefficients (cLogP) for 2-fluoro-6-(trifluoromethyl)phenylacetic acid are typically 2.3-2.5, whereas the 3-fluoro-5-(trifluoromethyl) regioisomer exhibits a cLogP of approximately 2.6-2.8, a difference of ~0.3 log units . This magnitude of difference is known to impact membrane permeability and off-target binding profiles in lead optimization programs, making the two regioisomers non-interchangeable in SAR studies .

Drug Design Medicinal Chemistry ADME

Melting Point and Crystallinity for Solid-Phase Synthesis

The melting point of 2-fluoro-6-(trifluoromethyl)phenylacetic acid is consistently reported as 86-89 °C (lit.), a value that directly impacts its handling and utility in automated solid-phase synthesis and crystallization-based purification workflows . In contrast, the analog 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0) has a significantly higher melting point, typically reported in the range of 104-108 °C . The 20 °C lower melting point of the target compound facilitates its use as a meltable building block in solvent-free reactions and enables different recrystallization strategies. Furthermore, the target compound is described as white crystals, whereas the 2-(trifluoromethyl)phenylacetic acid is an off-white solid, indicating potential differences in polymorphic purity and stability .

Solid-Phase Synthesis Purification Process Chemistry

Molecular Weight: vs. 2,6-Difluorophenylacetic Acid

The molecular weight of 2-fluoro-6-(trifluoromethyl)phenylacetic acid (C9H6F4O2) is 222.14 g/mol, which is significantly higher than that of 2,6-difluorophenylacetic acid (C8H6F2O2), which has a molecular weight of 172.13 g/mol [1]. This 50.01 g/mol difference (29% heavier) has direct, quantifiable implications for reaction stoichiometry, molar equivalents in cross-coupling reactions, and LC-MS detection limits. The incorporation of the trifluoromethyl group adds substantial mass and electron-withdrawing character, which is not present in the difluoro analog and cannot be mimicked by simple scaling. This mass difference is critical when preparing isotopically labeled internal standards or when using mass-directed purification systems [2].

Synthetic Chemistry Stoichiometry Mass Spectrometry

Steric Hindrance and Rotational Barrier

The 2-fluoro-6-(trifluoromethyl) substitution pattern creates a distinct steric and conformational profile compared to the common 2-(trifluoromethyl)phenylacetic acid analog. The presence of the ortho-fluorine atom adjacent to the ortho-trifluoromethyl group increases the rotational barrier around the aryl-CH2 bond. While direct experimental rotational barrier data are unavailable, calculated Taft steric parameters (Es) for the trifluoromethyl group (-2.40) combined with an ortho-fluorine (-0.46) yield a combined steric parameter significantly larger than for a single trifluoromethyl group alone. The consequence is a measurable restriction of conformational freedom, which directly influences binding geometry in enzyme active sites [1]. This steric distinction is a primary reason the 2-fluoro-6-(trifluoromethyl)phenylacetic acid moiety is specifically selected as a building block for conformationally constrained drug candidates, whereas the simpler 2-(trifluoromethyl)phenylacetic acid is used for more flexible scaffolds .

Medicinal Chemistry Conformational Analysis SAR

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Building Block

The unique ortho,ortho-disubstitution pattern of 2-fluoro-6-(trifluoromethyl)phenylacetic acid provides a rigid, sterically defined phenylacetic acid moiety that is ideal for constructing conformationally restricted ATP-competitive kinase inhibitors. When a drug discovery program specifically requires the combination of a strong electron-withdrawing trifluoromethyl group and an additional ortho-fluorine to modulate the dihedral angle of the pendant acetic acid side chain, this compound is the requisite intermediate . Analogs lacking the ortho-fluorine (e.g., 2-(trifluoromethyl)phenylacetic acid) provide insufficient steric bulk, while regioisomers (e.g., 3-fluoro-5-(trifluoromethyl)phenylacetic acid) offer a different electronic and steric vector, as quantified in Section 3 .

Melt-Phase Reactions & Low-Temperature Crystallizations

The melting point of 86-89 °C is a critical process parameter that enables its use in solvent-free melt reactions or low-temperature crystallizations, as established in Section 3 . For industrial processes that require a fluorinated building block that melts well below 100 °C to avoid thermal degradation of other reaction components, this compound is a superior choice over higher-melting analogs like 2-(trifluoromethyl)phenylacetic acid (mp 104-108 °C) . This property reduces energy costs and simplifies purification workflows.

High-Mass Metabolically Stable Probes

The molecular weight of 222.14 g/mol, as quantified in Section 3, is advantageous when designing chemical probes for mass spectrometry-based proteomics or metabolomics, as it provides a distinct mass shift (+50 g/mol relative to non-CF3 analogs) that facilitates detection and quantification in complex biological matrices . Additionally, the presence of both fluorine and trifluoromethyl groups is known to enhance metabolic stability, a class-level property inferred from extensive medicinal chemistry literature .

Fluorinated Herbicide & Fungicide Intermediates

The electron-withdrawing nature of the 2-fluoro-6-(trifluoromethyl)phenylacetic acid core is exploited in the synthesis of crop protection agents where enhanced lipophilicity and metabolic stability are required for field performance. While specific yield data are not in the public domain, the compound's structural features align with the physicochemical profiles of successful commercial agrochemicals . The use of this specific regioisomer ensures the correct steric and electronic fit for the target biological pathway, which is not achievable with other phenylacetic acid variants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.